![molecular formula C18H23ClN4O3S B2606446 2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1902926-73-1](/img/structure/B2606446.png)
2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23ClN4O3S and its molecular weight is 410.92. The purity is usually 95%.
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Scientific Research Applications
Substituted Pyrazole Derivatives and Their Molecular Structures
Research into substituted pyrazole derivatives reveals insights into their molecular structures and potential applications. For instance, the study by Carlos Bustos et al. (2015) examines the molecular structures of similar pyrazole derivatives, highlighting the nonplanar arrangements and weak intermolecular interactions that could be indicative of the properties of our compound of interest. Such characteristics suggest potential utility in material science and molecular engineering, where the specific geometric and electronic properties of molecules can be critically important (Bustos et al., 2015).
Photoisomerization Studies
The study of photoisomerization processes, as explored by R. Kowalewski and P. Margaretha (1993), involving cyclic sulfoxides, could provide a foundation for understanding the photochemical behaviors of complex pyrazole derivatives. Such investigations can lead to applications in developing photoresponsive materials, which are of interest for creating smart coatings and drug delivery systems that respond to light (Kowalewski & Margaretha, 1993).
Heterocyclic Fused Sulfones and Their Applications
Exploring the synthesis and potential applications of heterocyclic fused sulfones, as detailed by Lynne M. Chaloner et al. (1992), can offer insights into the utility of such compounds in medicinal chemistry. The ability to undergo transformations under heat to produce o-quinodimethanes suggests potential routes for synthesizing novel organic compounds with pharmaceutical relevance (Chaloner et al., 1992).
Antimicrobial and Antitubercular Activity
The synthesis and evaluation of chalcones and acetyl pyrazoline derivatives, as researched by D. Bhoot et al. (2011), demonstrate potential antimicrobial and antitubercular properties. These findings suggest that complex pyrazole derivatives could be explored for their biomedical applications, particularly in designing new therapeutic agents (Bhoot et al., 2011).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-13-18(14(2)21-20-13)27(25,26)23-9-5-8-22(10-11-23)17(24)12-15-6-3-4-7-16(15)19/h3-4,6-7H,5,8-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDOTGBJKQZXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone |
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